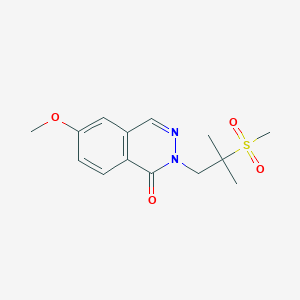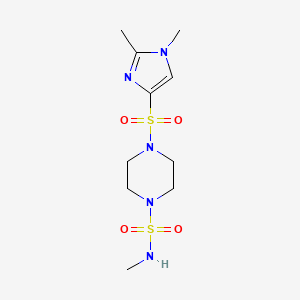![molecular formula C19H30N6 B7446090 5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7446090.png)
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with ethyl, piperidinyl, and piperazinyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides under basic conditions.
Attachment of the piperidinyl and piperazinyl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts such as palladium or platinum may be employed to enhance reaction rates.
Control of reaction conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidinyl and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biology: Used as a tool compound to study cellular pathways and molecular interactions.
Industry: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-4-(4-(methylpiperazin-1-yl)methyl)pyridin-2-amine
- 4-(4-(methylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both piperidinyl and piperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
5-ethyl-4-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6/c1-3-16-12-20-18-17(16)19(22-14-21-18)25-6-4-15(5-7-25)13-24-10-8-23(2)9-11-24/h12,14-15H,3-11,13H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEMTKFBTFVUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=NC=N2)N3CCC(CC3)CN4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-chlorophenoxy)ethyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7446012.png)
![N-[(2S)-1-hydroxybutan-2-yl]-1-(1H-indazole-5-carbonyl)piperidine-3-carboxamide](/img/structure/B7446026.png)
![N-[2-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B7446033.png)
![N-[(2-cyclopentyloxypyridin-4-yl)methyl]-N'-(2,6-difluorophenyl)oxamide](/img/structure/B7446037.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]methyl]urea](/img/structure/B7446042.png)


![1-[1-(4-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B7446068.png)
![1-[(5-Bromothiophen-2-yl)methyl]-3-(2,2-dimethyloxan-4-yl)urea](/img/structure/B7446075.png)
![3-(1,2-Thiazol-3-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7446079.png)
![N-[[1-[(3,3-difluorocyclobutyl)methyl]triazol-4-yl]methyl]benzamide](/img/structure/B7446087.png)
![N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B7446096.png)


